Benzbromarone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Urate-Lowering Effects

One key area of research focuses on benzbromarone's ability to lower uric acid levels in the blood. Studies suggest it acts through two mechanisms:

- Inhibition of Uric Acid Production: Benzbromarone inhibits the enzyme xanthine oxidase, which plays a crucial role in uric acid production. This reduces the overall amount of uric acid formed in the body [].

- Promotion of Uric Acid Excretion: The medication also increases the excretion of uric acid through the kidneys. This helps eliminate excess uric acid and prevent crystal formation in the joints [].

Research comparing benzbromarone with other urate-lowering therapies (ULTs) like allopurinol shows promising results. Studies indicate benzbromarone might be more effective in achieving target serum uric acid levels and reducing the frequency of gout flares compared to allopurinol, particularly in Asian populations [].

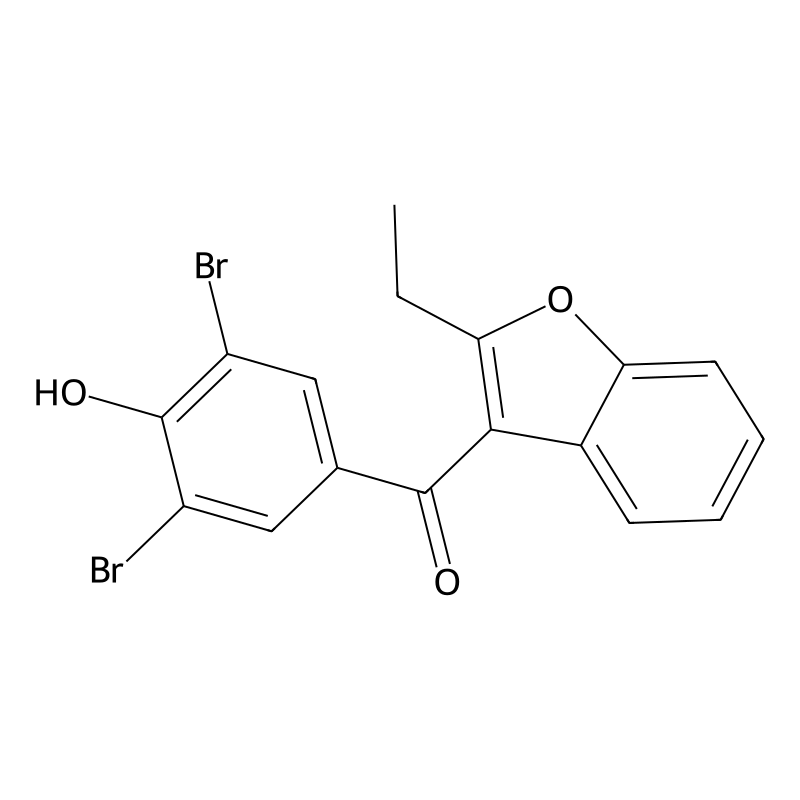

Benzbromarone is a benzofuran derivative, primarily recognized as a uricosuric agent and a non-competitive inhibitor of xanthine oxidase. It is primarily used in the treatment of gout, particularly when first-line therapies like allopurinol are ineffective or cause intolerable side effects. The chemical formula for benzbromarone is , with a molar mass of approximately 424.088 g/mol. Its structure features a dibromo-substituted phenolic group, which contributes to its pharmacological properties .

Benzbromarone works by inhibiting the reabsorption of uric acid in the kidneys. It acts on a transporter protein called URAT1 located in the proximal tubules of the nephron []. By blocking URAT1, Benzbromarone allows more uric acid to be excreted in the urine, thereby lowering blood urate levels and preventing gout flares [].

Benzbromarone is generally well-tolerated, but there are potential side effects. The most concerning is liver damage, which can be severe in rare cases []. Regular monitoring of liver function is recommended for patients taking Benzbromarone []. Other side effects include gastrointestinal upset, skin rash, and gout flares during the initial treatment period [].

Data Not Available:

- Specific data on the incidence of Benzbromarone-induced liver damage

Benzbromarone functions by increasing uric acid excretion through the inhibition of renal tubular reabsorption. It has been shown to significantly lower serum urate levels, achieving reductions of one-third to one-half in hyperuricemic patients. The compound undergoes metabolic conversion primarily via cytochrome P450 enzymes, particularly CYP2C9, leading to the formation of active metabolites such as 6-hydroxybenzbromarone, which has a longer half-life and contributes to its therapeutic effects .

Benzbromarone exhibits potent biological activity as a uricosuric agent. Clinical studies indicate that it effectively reduces serum uric acid levels in both normal and hyperuricemic individuals. Its mechanism involves the inhibition of xanthine oxidase and increased renal clearance of uric acid. Notably, benzbromarone has been found to be more effective than alternatives like probenecid and allopurinol in certain patient populations .

The synthesis of benzbromarone typically involves several key steps:

- Acetylation Reaction: The initial step involves the acetylation of appropriate precursors.

- Friedel-Crafts Reaction: This step introduces the bromine substituents onto the aromatic ring.

- Hydrolysis: The final step often includes hydrolysis to yield the desired product.

Various patents detail specific synthetic routes, emphasizing the importance of controlling reaction conditions to optimize yield and purity .

Benzbromarone's primary application lies in the management of gout and hyperuricemia. It is particularly beneficial in patients who do not respond well to traditional therapies like allopurinol or probenecid. Additionally, research indicates potential applications in other conditions related to uric acid metabolism .

Despite its benefits, its use is limited due to concerns about hepatotoxicity and regulatory restrictions in certain countries .

Benzbromarone is known to interact with various medications due to its role as an inhibitor of cytochrome P450 enzymes, particularly CYP2C9. This can affect the metabolism of drugs that rely on this pathway for clearance, such as:

- Warfarin

- Phenytoin

- Tolbutamide

- Losartan

These interactions necessitate careful monitoring when benzbromarone is co-administered with other medications .

Several compounds share structural or functional similarities with benzbromarone:

| Compound | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Allopurinol | Xanthine oxidase inhibitor | Reduces uric acid production | First-line treatment for gout |

| Probenecid | Uricosuric agent | Increases renal excretion of uric acid | Requires higher doses compared to benzbromarone |

| Febuxostat | Xanthine oxidase inhibitor | Non-purine selective inhibitor | Newer alternative with fewer side effects |

| Sulfinpyrazone | Uricosuric agent | Increases uric acid excretion | May cause gastrointestinal side effects |

Benzbromarone's unique profile lies in its potent efficacy at lower doses and its specific metabolic pathway involving CYP2C9 interactions, which differentiates it from other agents used in gout management .

The historical development of benzbromarone synthesis traces back to early methodologies that utilized benzarone as the primary precursor compound. The fundamental approach involved the selective bromination of benzarone to introduce the characteristic dibromo substitution pattern that defines benzbromarone's chemical structure [1] [2].

The original synthesis pathway employed benzarone as the starting material, which underwent bromination using molecular bromine in acetic acid medium. This classical approach achieved benzbromarone formation through electrophilic aromatic substitution, where bromine atoms were selectively introduced at the 3,5-positions of the hydroxyphenyl ring. The reaction proceeded under relatively mild conditions, typically at 25°C for approximately 15 minutes, yielding benzbromarone with a yield of approximately 35% [1].

Historical synthetic methodologies were characterized by their reliance on traditional organic chemistry principles. The benzarone precursor route represented the earliest commercial approach to benzbromarone production, establishing the foundational understanding of the compound's synthetic accessibility. Early research demonstrated that the hydroxyl group on the phenyl ring played a crucial directing role in the bromination pattern, ensuring regioselective substitution at the ortho positions relative to the hydroxyl substituent [1].

The development of these historical routes provided essential insights into the structure-activity relationships governing benzbromarone synthesis. Research conducted during the initial development phases revealed that the benzofuran moiety remained largely unaffected during the bromination process, indicating the selective nature of the transformation and the stability of the heterocyclic core under the reaction conditions employed [2].

Modern Bromination Strategies and Reaction Optimization

Contemporary benzbromarone synthesis has evolved significantly from historical methodologies, incorporating advanced bromination strategies that offer improved yields, selectivity, and scalability. Modern approaches emphasize the use of alternative brominating agents and optimized reaction conditions to enhance the efficiency of the synthetic process [3].

The Friedel-Crafts acylation route represents one of the most significant advances in benzbromarone synthesis. This methodology involves the reaction of 2-ethylbenzofuran with 3,5-dibromo-4-hydroxybenzoyl chloride in the presence of aluminum chloride catalyst. The reaction proceeds through the formation of an acylium ion intermediate, which subsequently attacks the benzofuran ring at the 3-position, forming the desired ketone linkage. This approach achieves yields of 70-80% under anhydrous conditions at room temperature [4].

N-bromosuccinimide has emerged as a preferred brominating agent in modern synthetic protocols. Unlike molecular bromine, N-bromosuccinimide offers enhanced selectivity and milder reaction conditions. The use of N-bromosuccinimide in carbon tetrachloride or ethanol solvent systems allows for controlled bromination with reduced formation of unwanted side products. This methodology typically requires 24 hours at room temperature and achieves yields ranging from 40-60% [3].

Microwave-assisted synthesis represents a significant advancement in reaction optimization. The application of microwave radiation at 300 watts enables rapid heating and enhanced reaction kinetics, reducing reaction times from hours to minutes while achieving yields of 85-95%. This approach demonstrates the potential for process intensification in benzbromarone production [5].

Advanced bromination strategies also incorporate the use of supported reagents and heterogeneous catalysts. These methodologies offer advantages in terms of product isolation and catalyst recovery, making them particularly attractive for industrial applications. The development of these modern approaches has been driven by the need for more sustainable and economically viable synthetic processes [5].

Purification Techniques and Chromatographic Isolation Protocols

The purification of benzbromarone requires sophisticated separation techniques due to the presence of closely related impurities and the need to achieve pharmaceutical-grade purity. Modern purification protocols employ a combination of chromatographic and crystallization methods to ensure the removal of synthetic byproducts and the isolation of pure benzbromarone [6] [7].

Column chromatography using silica gel represents the primary purification method for laboratory-scale synthesis. The optimal mobile phase consists of hexane and ethyl acetate in a 3:1 ratio, which provides effective separation of benzbromarone from related compounds. This method achieves purities greater than 95% with recovery rates of 80-85%. The chromatographic separation exploits differences in polarity between benzbromarone and its synthetic impurities [1].

High-performance liquid chromatography has been developed for both analytical and preparative applications. The optimal chromatographic conditions employ a C18 stationary phase with a gradient elution system using acetonitrile and water containing 0.1% formic acid. This method achieves exceptional purity levels exceeding 99% but is limited in terms of throughput and scale applicability [7] [8].

The QuEChERS purification methodology has been adapted for benzbromarone isolation, particularly in analytical applications. This approach utilizes primary secondary amine and C18 adsorbents to remove matrix interferences and achieve purification. The method demonstrates excellent recovery rates of 85-90% with good selectivity for benzbromarone [6] [9].

Recrystallization remains the preferred method for industrial-scale purification. The crystallization process typically employs acetone as the primary solvent, with controlled cooling to promote crystal formation. Two distinct polymorphic forms have been identified, designated as Form A and Form B, each exhibiting different crystallization parameters and stability profiles [10] [11].

Form A crystallization involves dissolution of crude benzbromarone in acetone at 56°C followed by rapid cooling to 5°C and crystallization for 10 hours. This process yields crystals with a melting point range of 150-154°C and demonstrates good stability characteristics. Form B crystallization utilizes an acetone-water mixture at 22°C with cooling to 0°C and crystallization times ranging from 2-10 hours, producing crystals with a melting point of 152°C and excellent stability properties [10] [11].

Scalability Challenges in Industrial Manufacturing

The transition from laboratory-scale synthesis to industrial production of benzbromarone presents numerous challenges that must be addressed to ensure economic viability and consistent product quality. These challenges encompass raw material availability, reaction scalability, purification efficiency, and regulatory compliance [12] [13].

Raw material supply represents a fundamental challenge in benzbromarone manufacturing. The limited availability of 2-ethylbenzofuran and other specialized starting materials can create supply chain vulnerabilities and price volatility. The pharmaceutical industry's dependence on these specialized intermediates necessitates the development of alternative synthetic routes or the establishment of dedicated supply chains to ensure consistent production [12].

Reaction scalability poses significant technical challenges, particularly in the context of heat transfer limitations in large-scale reactors. The exothermic nature of certain synthetic steps requires careful temperature control to prevent runaway reactions and ensure product quality. The implementation of continuous flow reactors has emerged as a potential solution to these scaling challenges, offering improved heat transfer characteristics and enhanced process control [13].

Purification efficiency at industrial scale requires the development of robust separation processes that can handle large volumes while maintaining product quality. Traditional chromatographic methods are generally not economically viable for large-scale production, necessitating the implementation of crystallization-based purification strategies. The optimization of crystallization conditions to achieve consistent polymorphic form and purity represents a critical aspect of industrial process development [12].

Quality control challenges include ensuring batch-to-batch consistency and meeting stringent pharmaceutical specifications. The implementation of real-time monitoring systems and process analytical technology represents an important approach to addressing these challenges. Advanced analytical methods enable continuous monitoring of critical quality attributes throughout the manufacturing process [13].

Environmental compliance adds additional complexity to industrial manufacturing processes. The management of waste streams, particularly those containing halogenated compounds, requires sophisticated treatment systems and compliance with environmental regulations. The development of green chemistry approaches that minimize waste generation and environmental impact represents an important area of ongoing research [14].

Economic viability remains a paramount concern in industrial benzbromarone production. High production costs associated with specialized raw materials, complex purification requirements, and regulatory compliance can impact market competitiveness. Process intensification strategies, including the implementation of continuous manufacturing and advanced separation technologies, offer potential pathways to improved economic performance [12] [13].

The regulatory landscape for pharmaceutical manufacturing adds additional complexity to industrial scale-up efforts. Regulatory hurdles and delays in drug approvals can significantly impact the commercial viability of manufacturing processes. The need to demonstrate consistent product quality and process robustness requires extensive validation studies and documentation [14].

Benzbromarone exerts its primary pharmacological action through potent inhibition of the human uric acid transporter 1 (URAT1), encoded by the SLC22A12 gene [1] [2]. This transporter is responsible for approximately 90% of uric acid reabsorption in the proximal tubular cells of the kidney, making it a critical determinant of serum uric acid levels [1] [3].

The inhibition kinetics of benzbromarone on URAT1 demonstrate exceptional potency, with IC50 values ranging from 26 nanomolar to 200 nanomolar depending on the experimental conditions [1] [3] [4]. Structure-activity relationship studies reveal that benzbromarone analogues exhibit varying degrees of URAT1 inhibition, with 5-fluoro-benzbromarone showing the highest potency (IC50 = 6 nanomolar) and 5,6-difluoro-benzbromarone displaying reduced activity (IC50 = 245 nanomolar) [1].

Mechanistic studies using Eadie-Hofstee and double-reciprocal plots of the Michaelis-Menten equation demonstrate that benzbromarone functions as a non-competitive inhibitor of URAT1 [1] [5]. These analyses reveal that the Km for [14C]uric acid uptake remains unchanged in the presence of benzbromarone, while the Vmax is significantly reduced, confirming that inhibition occurs through a mechanism distinct from direct competition at the uric acid binding site [1].

Recent crystallographic and cryo-electron microscopy studies have elucidated the molecular basis of benzbromarone binding to URAT1 [2] [6] [3]. The compound occupies the central substrate-binding site within the transporter, where uric acid is normally coordinated by five phenylalanine residues and stabilized by two positively charged amino acids [2]. Benzbromarone binding stabilizes URAT1 in the inward-facing conformation, effectively blocking the conformational changes required for uric acid transport [6] [3].

The allosteric modulation mechanism involves key amino acid residues including serine-35 on transmembrane domain 1, phenylalanine-365 on transmembrane domain 7, and isoleucine-481 on transmembrane domain 11 [7]. These residues form a critical binding plane within the URAT1 channel that is perpendicular to the cell membrane [7]. Mutagenesis studies demonstrate that loss-of-function mutations in any of these residues result in dramatically reduced benzbromarone binding affinity, with decreases of 17-fold, 10-fold, and 5-fold respectively [7].

The specificity of benzbromarone inhibition is further evidenced by experiments using oocyte expression systems [1]. When benzbromarone is applied to the extracellular uptake solution, it potently inhibits [14C]uric acid uptake. However, when injected intracellularly into oocytes, benzbromarone does not inhibit uric acid transport, demonstrating that inhibition occurs specifically at the urine-apical membrane interface [1].

Comparative analysis across different benzbromarone analogues reveals distinct structure-activity relationships for URAT1 inhibition:

| Compound | IC50 (nM) | Standard Deviation | Inhibition Type |

|---|---|---|---|

| Benzbromarone | 26 | 3 | Non-competitive |

| 6-Fluoro-Benzbromarone | 18 | 4 | Non-competitive |

| 5-Fluoro-Benzbromarone | 6 | 4 | Non-competitive |

| 5,6-Difluoro-Benzbromarone | 245 | 64 | Non-competitive |

| 6-Hydroxy-Benzbromarone | 189 | 9 | Non-competitive |

The potency ranking from most to least potent follows the order: 5-fluoro-benzbromarone > 6-fluoro-benzbromarone > benzbromarone > 5-methoxy-benzbromarone > 6-methoxy-benzbromarone > 5-hydroxy-benzbromarone > 6-hydroxy-benzbromarone > 5,6-difluoro-benzbromarone [1].

Non-Competitive Xanthine Oxidase Suppression Dynamics

Benzbromarone functions as a non-competitive inhibitor of xanthine oxidase, the enzyme responsible for catalyzing the final steps of purine catabolism [8] [9] [10]. This dual mechanism of action contributes to its uric acid-lowering efficacy through both reduced production and increased excretion of uric acid.

Kinetic analysis of human liver xanthine oxidase reveals that benzbromarone exhibits non-competitive inhibition with variable hypoxanthine substrate concentrations [10]. The inhibition constant (Ki) for benzbromarone against xanthine oxidase is 8.5 micromolar, demonstrating moderate potency compared to the classical xanthine oxidase inhibitor allopurinol (Ki = 0.05 micromolar) [10].

The non-competitive inhibition mechanism indicates that benzbromarone binds to a site distinct from the substrate binding pocket of xanthine oxidase [8] [10]. This allosteric binding prevents the conformational changes necessary for enzyme catalysis without directly competing with hypoxanthine or xanthine substrates for the active site.

Structure-activity relationship studies among benzbromarone analogues reveal varying degrees of xanthine oxidase inhibition:

| Compound | IC50 (µM) | Standard Deviation | Ki (µM) |

|---|---|---|---|

| Benzbromarone | 22.3 | 1.1 | 8.5 |

| 6-Hydroxy-Benzbromarone | 2.3 | 1.1 | Not reported |

| 6-Methoxy-Benzbromarone | 5.4 | 1.1 | Not reported |

| 5-Fluoro-Benzbromarone | 10.9 | 1.1 | Not reported |

| 5,6-Difluoro-Benzbromarone | 12.4 | 1.1 | Not reported |

The 6-hydroxy metabolite of benzbromarone demonstrates the highest potency against xanthine oxidase (IC50 = 2.3 micromolar), suggesting that metabolic transformation may enhance the xanthine oxidase inhibitory activity [1]. This finding is particularly significant given that 6-hydroxy-benzbromarone has a substantially longer half-life (30 hours) compared to the parent compound (3 hours) [11] [12].

The clinical relevance of xanthine oxidase inhibition by benzbromarone is evidenced by the absence of elevated urinary oxypurines following benzbromarone administration, indicating that the degree of xanthine oxidase inhibition achieved at therapeutic doses is insufficient to cause significant accumulation of purine metabolites [10]. This contrasts with potent xanthine oxidase inhibitors like allopurinol, which cause marked increases in hypoxanthine and xanthine excretion [10].

The molecular mechanism of xanthine oxidase inhibition involves binding to allosteric sites that modulate enzyme conformation and catalytic efficiency [8]. Unlike competitive inhibitors that directly block substrate access to the active site, benzbromarone binding appears to stabilize inactive conformational states of the enzyme [8].

CYP2C9/CYP2C19 Isoenzyme Interaction Profiles

Benzbromarone exhibits complex interactions with cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19, which have significant implications for both its metabolism and potential drug interactions [13] [14] [15].

CYP2C9 Interactions

Benzbromarone is primarily metabolized by CYP2C9, which catalyzes the formation of 6-hydroxy-benzbromarone, the major metabolite [14] [16]. Recombinant enzyme studies demonstrate that CYP2C9 shows the highest formation rate of 6-hydroxy-benzbromarone among all cytochrome P450 isoforms examined [14]. The formation rate of 6-hydroxy-benzbromarone correlates significantly with diclofenac 4'-hydroxylation activity, a marker reaction for CYP2C9 activity [14].

Benzbromarone demonstrates exceptionally potent inhibition of CYP2C9, with Ki values as low as 0.033 micromolar for modified analogues [13] [17]. This represents one of the most potent CYP2C9 inhibitions ever reported [18] [15]. The inhibition mechanism involves both competitive and non-competitive components, with the predominant effect being through direct binding to the enzyme active site [15].

Structure-activity relationship studies reveal that charge and substituent effects significantly influence CYP2C9 binding affinity [13] [17]. Low acidity (high pKa or nonionizability) and hydrophobic substituents adjacent to the phenol moiety are the most important features for high-affinity binding to CYP2C9 [13]. The anionic parent compound benzbromarone (Ki = 3.7 micromolar) demonstrates lower affinity compared to less acidic dimethyl analogues (Ki = 0.033 micromolar) [13].

CYP2C19 Interactions

Benzbromarone exhibits significant inhibitory activity against CYP2C19, with Ki values of approximately 3.7 micromolar [13] [17]. The inhibition mechanism is primarily competitive, involving direct binding to the enzyme active site [13]. Synthetic modifications to benzbromarone have been used to create highly potent CYP2C19 inhibitors for research applications [13].

The selectivity between CYP2C9 and CYP2C19 inhibition by benzbromarone analogues demonstrates that differences in binding affinity do not significantly affect the regiospecificity of metabolism by these enzymes [13] [17]. Both enzymes can metabolize benzbromarone analogues at both the phenol and benzofuran rings, indicating multiple sites of metabolic vulnerability [13].

CYP3A4 Mechanism-Based Inactivation

Benzbromarone causes mechanism-based inactivation of CYP3A4, representing a distinct mode of interaction compared to its effects on CYP2C9 and CYP2C19 [19] [20] [21]. This inactivation occurs in a time-, concentration-, and NADPH-dependent manner, with kinetic parameters of KI = 11.61 micromolar, kinact = 0.10 minutes-1, and a partition ratio of 110 [21].

The mechanism-based inactivation involves covalent binding of reactive benzbromarone metabolites to both the prosthetic heme moiety and the apoprotein of CYP3A4 [21]. In silico covalent docking analysis suggests that epoxide-derived reactive intermediates form covalent adducts with cysteine residues (Cys239 and Cys58) near the enzyme active site [21].

Interestingly, benzbromarone exhibits differential effects on CYP3A4 versus CYP3A5, despite the high sequence homology between these isoforms [20]. While CYP3A4 undergoes mechanism-based inactivation, CYP3A5 is not susceptible to inactivation by benzbromarone [20]. Moreover, benzbromarone can reversibly activate CYP3A5-mediated metabolism of certain substrates through heterotropic activation [20].

Clinical Implications

The comprehensive CYP interaction profile of benzbromarone has important clinical implications:

| Enzyme | Ki (µM) | Inhibition Type | Clinical Significance |

|---|---|---|---|

| CYP2C9 | 0.033 | Competitive/Non-competitive | High |

| CYP2C19 | 3.7 | Competitive | Moderate |

| CYP3A4 | 11.61 | Mechanism-based | High |

| CYP1A2 | No inhibition | None | None |

| CYP2D6 | No inhibition | None | None |

The potent inhibition of CYP2C9 and mechanism-based inactivation of CYP3A4 raise concerns about potential drug-drug interactions, particularly with substrates of these enzymes that have narrow therapeutic indices [19] [20].

Polypharmacological Effects on OAT1, OAT3, and NPT4 Transporters

Benzbromarone exhibits polypharmacological effects across multiple membrane transporters involved in renal and hepatic drug disposition, demonstrating a complex interaction profile that extends beyond its primary URAT1 target [1] [22] [23].

OAT1 (SLC22A6) Interactions

Organic anion transporter 1 (OAT1) is expressed on the basolateral membrane of proximal tubular cells and plays a crucial role in the initial uptake of organic anions from blood into renal cells [23] [24]. Benzbromarone demonstrates moderate inhibitory effects on OAT1-mediated transport [1] [22].

Experimental studies using oocyte expression systems reveal that benzbromarone in the uptake solution displays potent inhibition of [14C]uric acid uptake by OAT1 [1]. The inhibition is site-specific, as benzbromarone injected intracellularly into oocytes does not significantly affect uric acid transport, indicating that the compound acts at the extracellular interface of the transporter [1].

The physiological significance of OAT1 inhibition relates to its role in the basolateral uptake step of renal organic anion secretion [23]. OAT1 works in concert with apical efflux transporters to facilitate net secretion of organic compounds. Benzbromarone inhibition of OAT1 may therefore reduce the renal clearance of co-administered drugs that are OAT1 substrates.

OAT3 (SLC22A8) Interactions

Organic anion transporter 3 (OAT3) is another basolateral transporter in proximal tubular cells that contributes to organic anion uptake from blood [23] [25]. Benzbromarone exhibits moderate inhibitory activity against OAT3-mediated transport, with a similar mechanism to its OAT1 effects [1].

The Km value for uric acid transport by human OAT3 is 2.9 millimolar, indicating lower affinity compared to URAT1 [25]. Benzbromarone inhibition of OAT3 occurs primarily when the compound is present in the extracellular uptake solution, with minimal effect when applied intracellularly [1].

The functional consequence of OAT3 inhibition by benzbromarone is reduction in the basolateral uptake of organic anions that serve as OAT3 substrates. This includes various pharmaceuticals, endogenous metabolites, and potentially toxic compounds that rely on OAT3 for renal elimination [23].

NPT4 (SLC17A3) Interactions

Sodium-dependent phosphate transport protein 4 (NPT4), also known as OATv1, is located on the apical membrane of proximal tubular cells and functions as an efflux transporter for organic anions including uric acid [1] [23] [26]. Benzbromarone demonstrates weak to moderate inhibitory effects on NPT4-mediated transport [1].

NPT4 plays an important role in uric acid excretion and operates functionally in conjunction with basolateral organic anion transporters OAT1 and OAT3 [23]. The coordinated function of these transporters facilitates net secretion of uric acid from blood to urine. Benzbromarone inhibition of NPT4 may therefore partially counteract its uricosuric effects by reducing apical efflux.

Experimental analysis demonstrates that benzbromarone present in the uptake solution produces inhibition of [14C]uric acid uptake by NPT4, while intracellular injection does not produce statistically significant changes [1]. This pattern suggests that benzbromarone effects on NPT4 occur at the apical membrane interface.

Comprehensive Transporter Interaction Profile

The polypharmacological effects of benzbromarone across multiple transporters create a complex interaction network that influences drug disposition and efficacy:

| Transporter | Location | IC50 (µM) | Functional Role | Inhibition Strength |

|---|---|---|---|---|

| URAT1 | Apical | 0.026 | Uric acid reabsorption | Very Strong |

| OAT1 | Basolateral | Moderate inhibition | Organic anion uptake | Moderate |

| OAT3 | Basolateral | Moderate inhibition | Organic anion uptake | Moderate |

| NPT4 | Apical | Weak inhibition | Organic anion efflux | Weak |

| OAT10 | Apical | 12.5 | Uric acid uptake | Strong |

| GLUT9 | Basolateral | 87.6 | Uric acid efflux | Weak |

Hepatic Transporter Effects

Beyond renal transporters, benzbromarone demonstrates significant interactions with hepatic uptake transporters of the OATP family [1]. These interactions include:

- OATP1B1: IC50 = 1.54 micromolar (strong inhibition)

- OATP1B3: IC50 = 25.3 micromolar (moderate inhibition)

- OATP2B1: IC50 = 0.209 micromolar (very strong inhibition)

The potent inhibition of hepatic uptake transporters suggests that benzbromarone may significantly affect the disposition of drugs that rely on these transporters for hepatic clearance [1]. This polypharmacological profile contributes to the drug interaction potential of benzbromarone and may explain some of its clinical effects and toxicities.

Mechanistic Implications

The polypharmacological transporter effects of benzbromarone reflect its molecular structure and physicochemical properties [27]. The compound's benzofuran core and dibrominated phenol moiety provide structural features that can interact with multiple organic anion recognition sites across different transporter families [7] [27].

The differential potency across transporters suggests that while benzbromarone shares some common binding features with multiple transporters, specific structural elements confer selectivity for URAT1 [7]. Understanding these structure-activity relationships is crucial for developing more selective URAT1 inhibitors with reduced off-target effects [28] [29].

The comprehensive transporter interaction profile of benzbromarone demonstrates that its pharmacological effects result from a complex interplay of multiple molecular targets rather than selective URAT1 inhibition alone [22] [27]. This polypharmacological mechanism contributes both to its therapeutic efficacy and to its potential for adverse effects and drug interactions.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (98.11%): Toxic if swallowed [Danger Acute toxicity, oral];

H361 (16.98%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H411 (20.75%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

MeSH Pharmacological Classification

ATC Code

M04 - Antigout preparations

M04A - Antigout preparations

M04AB - Preparations increasing uric acid excretion

M04AB03 - Benzbromarone

KEGG Target based Classification of Drugs

Solute carrier family

SLC22

URAT1 [HSA:116085] [KO:K08208]

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Dates

Development and greenness assessment of a stability-indicating HPLC-DAD method for simultaneous determination of allopurinol and benzbromarone

Dina S El-Kafrawy, Ahmed G Abdelhamid, Magdi M Abdel-Khalek, Tarek S BelalPMID: 33899636 DOI: 10.1080/03639045.2021.1916522

Abstract

The growing interest in Green Analytical Chemistry (GAC) principles through the replacement of polluting analytical procedures with greener ones, has encouraged us to develop an eco-friendly stability-indicating HPLC with diode array detection method (HPLC-DAD) for simultaneous determination of allopurinol (ALP) and benzbromarone (BNZ). Effective separation was accomplished using Durashell C18 column (4.6 × 250 mm, 5 µm particle size) with gradient elution of the mobile phase composed of 0.02 M ammonium acetate (pH 5.0) and methanol. Quantification of ALP and BNZ was based on measuring their peak areas at 251 nm. ALP and BNZ peaks eluted at retention times 4.85 and 10.30 min respectively. The proposed HPLC procedure was carefully validated in terms of system suitability, linearity, ranges, precision, accuracy, specificity, robustness, detection, and quantification limits. The linearity range for both ALP and BNZ was 5-100 µg/mL with correlation coefficients >0.9999. Forced degradation conditions of neutral, acidic, and alkaline hydrolysis, oxidation, and thermal degradation were applied on both drugs. Good resolution of the drugs from their forced degradation products proved that the proposed method is stability-indicating. In addition, the resolution of both drugs from about 10 pharmacologically or chemically related pharmaceutical compounds of different medicinal categories showed the high specificity of the proposed method. The validated HPLC method was successfully applied to the simultaneous determination of both drugs in their tablet dosage forms. Furthermore, greenness assessment and comparison with previously published methods were carried out using two different GAC metrics, namely, the national environmental method index (NEMI) and the analytical Eco-Scale.Semi-automated image acquisition and automatic image quantification methods for liver Organ-Chips

Kirsten Eckstrum, Robert SprandoPMID: 33722596 DOI: 10.1016/j.fct.2021.112107

Abstract

Toxicant exposure can induce acute or chronic alterations in cellular numbers, morphology, and cell function. The quantification of these parameters can provide valuable information regarding a toxicant's effect and/or mechanism of action in organ-on-a-chip toxicity testing platforms. Unfortunately, manual quantification can be variable and time consuming. Additionally, the unique designs of Organ-Chips make automated imaging difficult as current microscopes were not specifically designed for Organ-Chip use. The development of semi-automated and automated imaging and quantification procedures greatly increases the quantity and quality of collected data. Using Emulate's transparent liver Organ-Chip (Liver-Chip) in combination with Keyence's bench-top BZ-X700 All-in-one fluorescence microscope we have developed semi-automated imaging and automated quantification methods for nuclei, mitochondrial viability, and apoptosis. The methods described herein provide alternative imaging options to more costly and space consuming microscopes while still providing necessary features for Organ-Chip evaluation. We were able to detect significant decreases in nuclear number and mitochondrial membrane potential, and significant increases in apoptosis with a model hepatotoxic compound, benzbromarone. These methods have greatly reduced the time and increased the quality of cell number/function data acquisition and demonstrated that these automated quantification methods can detect changes resulting from chemical exposure.Drastic monosodium urate crystal dissolution with febuxostat and benzbromarone

Tristan Pascart, Antoine Lefebvre, Vincent Ducoulombier, Fabio Becce, Jean-François BudzikPMID: 33771758 DOI: 10.1016/j.jbspin.2021.105178

Abstract

Mechanism-Based Inactivation of Cytochrome P450 3A4 by Benzbromarone

Lloyd Wei Tat Tang, Ravi Kumar Verma, Hao Fan, Eric Chun Yong ChanPMID: 33436520 DOI: 10.1124/molpharm.120.000086

Abstract

Benzbromarone (BBR), a potent uricosuric agent for the management of gout, is known to cause fatal fulminant hepatitis. Although the mechanism of BBR-induced idiosyncratic hepatotoxicity remains unelucidated, cytochrome P450 enzyme-mediated bioactivation of BBR to electrophilic reactive metabolites is commonly regarded as a key molecular initiating event. However, apart from causing aberrant toxicities, reactive metabolites may result in mechanism-based inactivation (MBI) of cytochrome P450. Here, we investigated and confirmed that BBR inactivated CYP3A4 in a time-, concentration-, and NADPH-dependent manner with,

, and partition ratio of 11.61 µM, 0.10 minutes

, and 110, respectively. Coincubation with ketoconazole, a competitive inhibitor of CYP3A4, attenuated the MBI of CYP3A4 by BBR, whereas the presence of glutathione and catalase did not confer such protection. The lack of substantial recovery of enzyme activity postdialysis and after oxidation with potassium ferricyanide, combined with the absence of a Soret peak in spectral difference scans, implied that MBI of CYP3A4 by BBR did not occur through the formation of quasi-irreversible metabolite-intermediate complexes. Analysis of the reduced CO-difference spectrum revealed an ∼44% reduction in ferrous-CO binding and hinted that inactivation is mediated via irreversible covalent adduction to both the prosthetic heme moiety and the apoprotein. Finally, our in silico covalent docking analysis further suggested the modulation of substrate binding to CYP3A4 via the covalent adduction of epoxide-derived reactive intermediates of BBR to two key cysteine residues (Cys239 and Cys58) vicinal to the entrance of the orthosteric binding site. SIGNIFICANCE STATEMENT: Although the bioactivation of benzbromarone (BBR) to reactive metabolites has been well characterized, its potential to cause mechanism-based inactivation (MBI) of cytochrome P450 has not been fully investigated. This study reports the MBI of CYP3A4 by BBR via irreversible covalent adduction and develops a unique covalent docking methodology to predict the structural molecular determinants underpinning the inactivation for the first time. These findings lay the groundwork for future investigation of clinically relevant drug-drug interactions implicating BBR and mechanisms of BBR-induced idiosyncratic hepatotoxicity.

Novel monocyclic amide-linked phenol derivatives without mitochondrial toxicity have potent uric acid-lowering activity

Junichiro Uda, Seiichi Kobashi, Naoki Ashizawa, Koji Matsumoto, Takashi IwanagaPMID: 33684442 DOI: 10.1016/j.bmcl.2021.127900

Abstract

Although benzbromarone (BBR) is a conventional, highly potent uricosuric drug, it is not a standard medicine because it causes rare but fatal fulminant hepatitis. We transformed the bis-aryl ketone structure of BBR to generate novel monocyclic amide-linked phenol derivatives that should possess uric acid excretion activity without adverse properties associated with BBR. The derivatives were synthesized and tested for uric acid uptake inhibition (UUI) in two assays using either urate transporter 1-expressing cells or primary human renal proximal tubule epithelial cells. We also evaluated their inhibitory activity against mitochondrial respiration as a critical mitochondrial toxicity parameter. Some derivatives with UUI activity had no mitochondrial toxicity, including compound 3f, which effectively lowered the plasma uric acid level in Cebus apella. Thus, 3f is a promising candidate for further development as a uricosuric agent.Repair of Bone Erosion With Effective Urate-Lowering Therapy in a Patient With Tophaceous Gout

Shota SakaguchiPMID: 32892502 DOI: 10.1002/art.41509

Abstract

Randomized, Open-Label, Cross-Over Comparison of the Effects of Benzbromarone and Febuxostat on Endothelial Function in Patients with Hyperuricemia

Tomoo Nakata, Satoshi Ikeda, Seiji Koga, Tsuyoshi Yonekura, Akira Tsuneto, Yoshiyuki Doi, Satoki Fukae, Takako Minami, Hiroaki Kawano, Koji MaemuraPMID: 32921665 DOI: 10.1536/ihj.20-114

Abstract

Uric acid is generated with reactive oxygen species via xanthine oxidase (XO), and hyperuricemia, which is identified as the excess of uric acid in the blood, has been associated with vascular endothelial dysfunction. However, the effects of urate-lowering medicines on endothelial function have not been fully elucidated. Thus this study determined and compared the effects of benzbromarone (urate transporter 1 inhibitor) and febuxostat (XO inhibitor) on endothelial function.This randomized, cross-over, open-label study initially recruited 30 patients with hyperuricemia. They were divided into two groups, treated initially with benzbromarone or febuxostat for three months and then were switched for the next three months. Endothelial function was defined as reactive hyperemia indexes (RHI) determined using Endo-PAT 2000 before and at three and six months after medication using the two agents. Blood levels of asymmetric dimethylarginine (ADMA) and high-molecular-weight (HMW) adiponectin were also compared. We finally analyzed data from 24 patients whose endothelial function was assessed as described above.Our findings show that levels of uric acid significantly decreased, whereas those of HMW adiponectin and the RHI have significantly increased after treatment with benzbromarone. Meanwhile, in patients administered with febuxostat, uric acid levels tended to decrease and RHI significantly decreased. Neither of the two agents altered ADMA levels. The changes in RHI (P = 0.026) and HMW adiponectin levels (P = 0.001) were found to be significantly greater in patients treated with benzbromarone than febuxostat. Changes in the levels of HMW adiponectin and of uric acid were significantly correlated (r = -0.424, P = 0.039).Benzbromarone has increased adiponectin besides reducing uric acid levels, and thus, this might confer more benefits on endothelial function than febuxostat.The efficacy and safety of citrate mixture vs sodium bicarbonate on urine alkalization in Chinese primary gout patients with benzbromarone: a prospective, randomized controlled study

Xiaomei Xue, Zhen Liu, Xinde Li, Jie Lu, Can Wang, Xuefeng Wang, Wei Ren, Ruixia Sun, Zhaotong Jia, Xiaopeng Ji, Ying Chen, Yuwei He, Aichang Ji, Wenyan Sun, Hui Zhang, Tony R Merriman, Changgui Li, Lingling CuiPMID: 33211886 DOI: 10.1093/rheumatology/keaa668

Abstract

To compare the efficacy and safety of citrate mixture and sodium bicarbonate on urine alkalization in gout patients under benzbromarone treatment.A prospective, randomized, parallel controlled trial was conducted among 200 gout patients in the dedicated gout clinic of the Affiliated Hospital of Qingdao University. The participants were randomly divided into two groups (1:1), sodium bicarbonate group (3 g/day) and citrate mixture group (7 g/day). All patients were prescribed with 25 mg/day benzbromarone at initiation and maintained at a dose of 50 mg/day. Clinical and biochemical data were collected at each follow-up time point (baseline, weeks 2, 4, 8 and 12).

A total of 182 patients completed the 12-week urine alkalization study. The urine pH value of both groups increased significantly from the baseline to the final follow-up time point (sodium bicarbonate group, 5.50-6.00, P < 0.05; citrate mixture group, 5.53-5.93, P < 0.05). While the comparisons regarding urine pH between treatment groups showed no significant differences for each time point. The estimated glomerular filtration rate (eGFR) dropped significantly after 12 weeks' trial in the sodium bicarbonate group (P < 0.01), while it was comparable between baseline and the last follow-up (P > 0.05) in the citrate mixture group. Results of urine analysis showed that the incident rate of occult blood in the sodium bicarbonate group was higher than that in the citrate mixture group (38 vs 24%, P < 0.05), accompanied by a similar occurrence of kidney stones. After 12-week follow-up, the frequency of twice gout flare in the citrate mixture group was significantly lower than that in sodium bicarbonate group (4 vs 12%, P = 0.037). No treatment-emergent adverse events occurred.

The efficacy of citrate mixture on urine alkalization is comparable to sodium bicarbonate under benzbromarone treatment without significant adverse events. Citrate mixture is superior to sodium bicarbonate in lowering the incidence of urine occult blood and the frequency of gout attacks.

Registered with ChiCTR (http://www.chictr.org.cn), No. ChiCTR1800018518.

Therapeutic Strategies for the Treatment of Chronic Hyperuricemia: An Evidence-Based Update

Arrigo F G Cicero, Federica Fogacci, Masanari Kuwabara, Claudio BorghiPMID: 33435164 DOI: 10.3390/medicina57010058